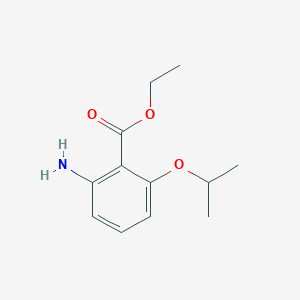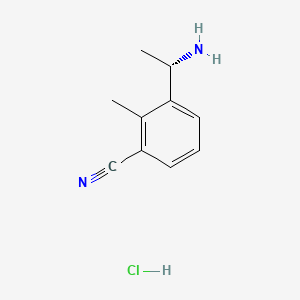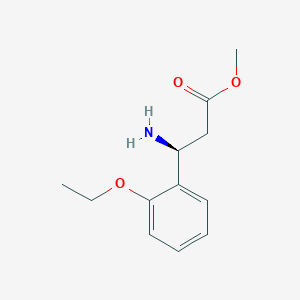
1,5-Diaminopentan-3-onedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-diaminopentan-3-one dihydrochloride is a chemical compound with the molecular formula C5H12N2O·2HCl. It is a derivative of pentane, featuring two amino groups at positions 1 and 5, and a ketone group at position 3. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-diaminopentan-3-one dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloropentane with ammonia, followed by oxidation to introduce the ketone group at position 3. Another method involves the reduction of glutarodinitrile to form 1,5-diaminopentane, which is then oxidized to introduce the ketone group.
Industrial Production Methods: Industrial production of 1,5-diaminopentan-3-one dihydrochloride typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-diaminopentan-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,5-diaminopentan-3-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-diaminopentan-3-one dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical processes, making the compound useful in studying molecular pathways and mechanisms.
Comparación Con Compuestos Similares
1,5-diaminopentane: Similar structure but lacks the ketone group.
1,4-diaminobutane: Shorter carbon chain and lacks the ketone group.
1,6-diaminohexane: Longer carbon chain and lacks the ketone group.
Uniqueness: 1,5-diaminopentan-3-one dihydrochloride is unique due to the presence of both amino and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C5H14Cl2N2O |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
1,5-diaminopentan-3-one;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-3-1-5(8)2-4-7;;/h1-4,6-7H2;2*1H |
Clave InChI |
YGACROGSLKFOBW-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(=O)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



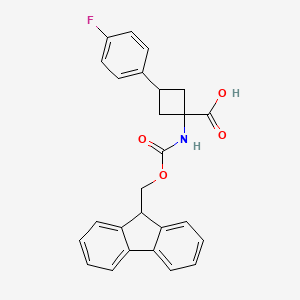
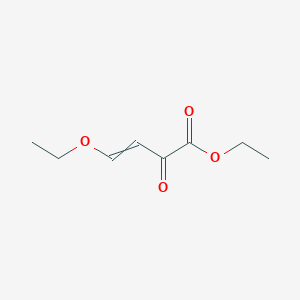

![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)

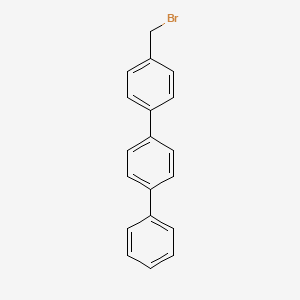
![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)

